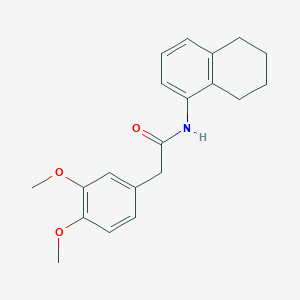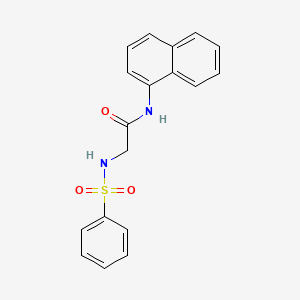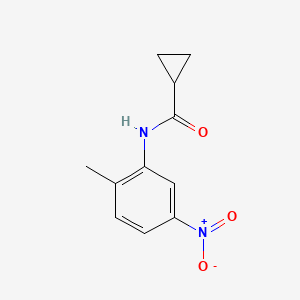![molecular formula C15H23N3O2S B5754985 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves reactions that introduce functional groups or modify existing ones to achieve the desired structural complexity. For instance, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, showcasing the method's ability to incorporate various functional groups into the piperidine framework, resulting in compounds with significant yields (Dotsenko et al., 2012). Similarly, the reactivity of nitrophenylsubstituted cyclic amines in dehydrogenations highlights the versatility of piperidine derivatives in undergoing chemical transformations (Möhrle & Mehrens, 1998).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine, is characterized by its nitrogen-containing six-membered ring, which significantly influences its chemical reactivity and physical properties. Studies on the molecular and electronic structures have shown extensive charge-assisted hydrogen bonding, indicating the polarized nature of these molecules and their potential for forming stable molecular arrangements through intermolecular interactions (Quesada et al., 2004).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the unexpected rapid aerobic transformation of piperidine radicals highlights the compound's susceptibility to oxidative processes and its interaction with biological molecules like cytochrome P450, providing insights into its metabolic stability and reactivity (Babic et al., 2020). Furthermore, the application of the Hammett relationship to thiophens underscores the influence of substituents on the compound's reactivity, offering a predictive model for understanding its chemical behavior (Spinelli et al., 1972).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the presence of substituents, which can alter the compound's polarity, hydrogen bonding capability, and overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other chemical agents, define the utility of piperidine derivatives in chemical syntheses and biological applications. The antioxidative activity of piperidine nitroxides, influenced by their structure, exemplifies the role of the nitroxide moiety and the impact of substituents at the 4-position on scavenging reactive oxygen species (Li et al., 2006).
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is a hindered secondary amine . Hindered amines are often used to prepare metallo-amide bases and selectively generate silylketene acetals .
Mode of Action
As a derivative of 2,2,6,6-tetramethylpiperidine, it may share similar chemical properties and reactivity . For instance, it might interact with its targets by donating its nitrogen lone pair, typical of amines .
Biochemical Pathways
It’s known that 2,2,6,6-tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . This suggests that the compound might be involved in similar reactions and pathways.
Result of Action
As a derivative of 2,2,6,6-tetramethylpiperidine, it may share similar chemical properties and reactivity
Action Environment
It’s known that 2,2,6,6-tetramethylpiperidine is a relatively stable compound . This suggests that the compound might exhibit similar stability under various environmental conditions.
Propriétés
IUPAC Name |
2,2,6,6-tetramethyl-N-(2-nitrophenyl)sulfanylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-14(2)9-11(10-15(3,4)17-14)16-21-13-8-6-5-7-12(13)18(19)20/h5-8,11,16-17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGSBJUYBXVVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NSC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)




![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
